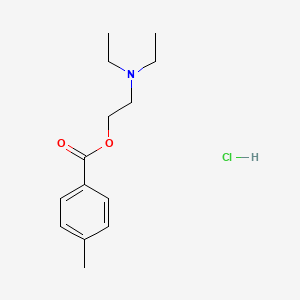
p-Methylcaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Methylcaine: is a synthetic compound known for its local anesthetic properties. It is chemically related to other local anesthetics like lidocaine and procaine. The compound is characterized by the presence of a para-methyl group on its aromatic ring, which influences its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Methylcaine typically involves the alkylation of aniline derivatives. One common method is the reaction of p-toluidine with chloroacetyl chloride, followed by the reduction of the resulting intermediate to yield this compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and distillation to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: p-Methylcaine undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: p-Methylbenzoic acid.
Reduction: p-Methylamine.
Substitution: p-Bromo-methylcaine or p-Chloro-methylcaine.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Methylcaine is used as a model compound in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of local anesthetics on nerve cells and their mechanisms of action.
Medicine: this compound is investigated for its potential use as a local anesthetic in medical procedures, particularly in dentistry and minor surgeries.
Industry: The compound is used in the formulation of topical anesthetic creams and gels for pain relief.
Wirkmechanismus
p-Methylcaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This blockade results in a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission.
Vergleich Mit ähnlichen Verbindungen
Lidocaine: Another local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Procaine: A local anesthetic with a shorter duration of action compared to p-Methylcaine.
Bupivacaine: Known for its long-lasting effects, used in epidural anesthesia.
Uniqueness: this compound is unique due to its specific para-methyl substitution, which influences its potency and duration of action. Compared to lidocaine and procaine, this compound may offer a different balance of efficacy and side effects, making it suitable for specific clinical applications.
Eigenschaften
CAS-Nummer |
34320-71-3 |
|---|---|
Molekularformel |
C14H22ClNO2 |
Molekulargewicht |
271.78 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 4-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-15(5-2)10-11-17-14(16)13-8-6-12(3)7-9-13;/h6-9H,4-5,10-11H2,1-3H3;1H |
InChI-Schlüssel |
JTFFBAIQSAXOSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)
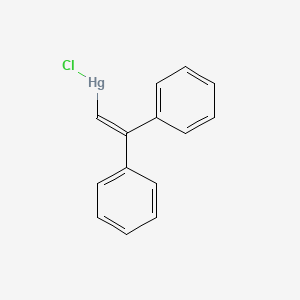
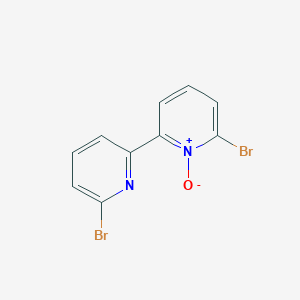
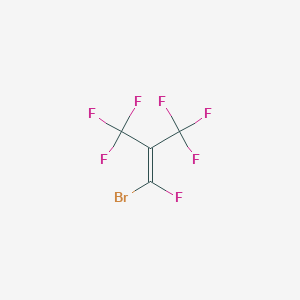
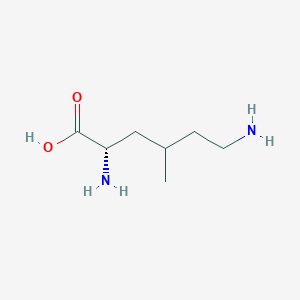
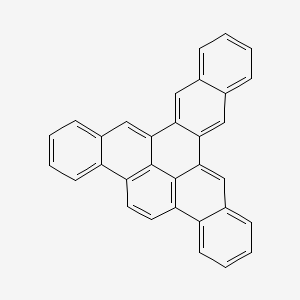
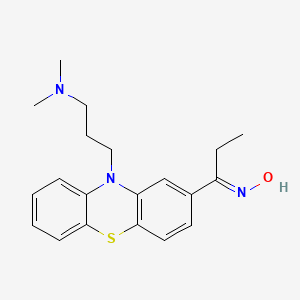
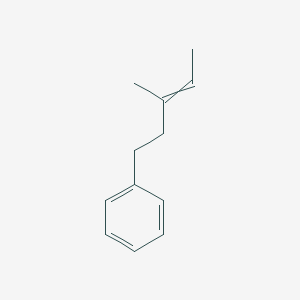

![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
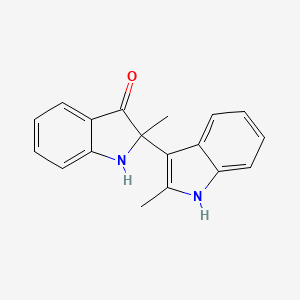
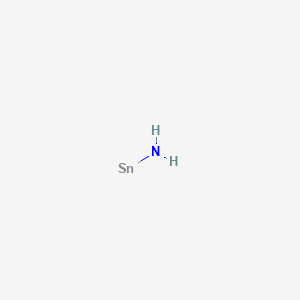
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
